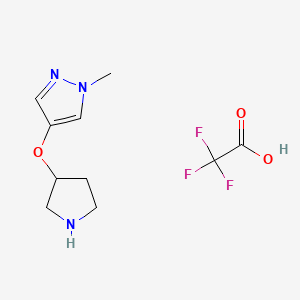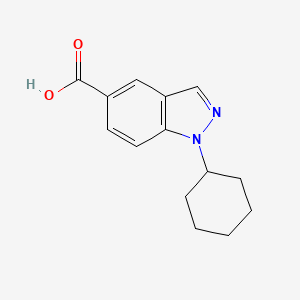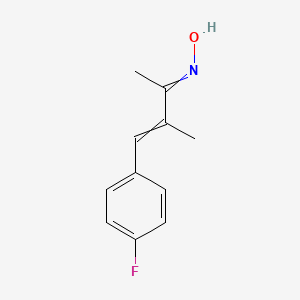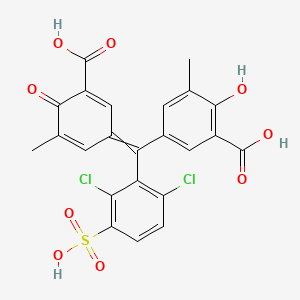![molecular formula C7H9F2NO2 B14794505 (3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a unique bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[221]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The choice of solvents and reagents is also crucial to ensure the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of (3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain fluorine atoms and exhibit similar stability and biological activity.
1,2,4-Triazoles: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and materials science.
Uniqueness
(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer enhanced stability and biological activity. Its distinct chemical properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9F2NO2 |
|---|---|
Poids moléculaire |
177.15 g/mol |
Nom IUPAC |
5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)2-3-1-4(7)5(10-3)6(11)12/h3-5,10H,1-2H2,(H,11,12) |
Clé InChI |
LMCCQEIWUPDSEY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C(N2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)






![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)

![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)



